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Compound of Interest

Compound Name: Saxagliptin

Cat. No.: B1141280

Introduction

Saxagliptin, marketed under the brand name Onglyza, is an orally active, highly potent, and
selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2
diabetes mellitus.[1][2][3] By targeting the DPP-4 enzyme, saxagliptin enhances the body's
own mechanisms for glycemic control in a glucose-dependent manner. This document provides
an in-depth technical guide on the discovery, mechanism of action, preclinical, and clinical
development of saxagliptin (formerly BMS-477118).

Discovery and Lead Optimization

The journey to discover saxagliptin began with efforts to elucidate the structure-activity
relationships (SAR) within a series of 3-quaternary amino acid-linked I-cis-4,5-
methanoprolinenitrile DPP-4 inhibitors.[2] Researchers investigated the effects of vinyl
substitution at the B-position of a-cycloalkyl-substituted glycines. While these initial compounds
demonstrated poor systemic exposure, they exhibited an extended duration of action in ex vivo
plasma DPP-4 inhibition models in rats.[2][4]

A significant breakthrough occurred with the preparation of oxygenated putative metabolites of
these vinyl-substituted compounds. These metabolites showed both the potency and the
extended duration of action of their precursors in glucose clearance efficacy models using
Zucker (fa/fa) rats.[2][4][5] This strategic extension to adamantylglycine-derived inhibitors led to
the identification of highly potent compounds, culminating in the discovery of the
hydroxyadamantyl compound BMS-477118, which was later named saxagliptin.[2][4][5]
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Saxagliptin emerged as a highly efficacious, stable, and long-acting DPP-4 inhibitor, paving
the way for its progression into clinical trials.[2][6]
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Figure 1: Lead optimization workflow for the discovery of Saxagliptin.

Synthesis

The commercial-scale synthesis of saxagliptin involves the coupling of two key unnatural
amino acid derivatives. The core structure is formed through the amide coupling of (S)-2-((tert-
butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid and
(1S,3S,5S5)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[7][8] Subsequent dehydration of the
primary amide and deprotection of the amine group yields saxagliptin.[7] A significant
challenge in the synthesis is the thermodynamically favorable conversion of the free amine to a
six-membered cyclic amidine, which required careful process modifications to ensure the
stability and desired form of the final product, the free base monohydrate.[7]

Mechanism of Action

Saxagliptin is a selective and reversible competitive inhibitor of the dipeptidyl peptidase-4
(DPP-4) enzyme.[9][10][11] The DPP-4 enzyme is responsible for the rapid inactivation of
incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent
insulinotropic polypeptide (GIP).[1][9][12][13] These incretin hormones are released from the
small intestine in response to meals and play a crucial role in glucose homeostasis.[14]

By inhibiting DPP-4, saxagliptin prevents the degradation of GLP-1 and GIP, leading to a 2- to
3-fold increase in their circulating active levels.[1][9][14] This enhancement of incretin levels
has two primary effects:

 Increased Insulin Secretion: It augments glucose-dependent insulin synthesis and release
from pancreatic beta cells.[9][12][13]

o Decreased Glucagon Secretion: It reduces glucagon secretion from pancreatic alpha cells,
which in turn decreases hepatic glucose production.[9][12][13]

These actions result in lower fasting and postprandial glucose concentrations in a glucose-
dependent manner.[14][15]
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Figure 2: Mechanism of action of Saxagliptin in the DPP-4 signaling pathway.
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Preclinical Development
In Vitro Studies

Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme, with a Ki value ranging
from 0.6 to 1.3 nM.[16] Both saxagliptin and its major active metabolite, 5-hydroxy
saxagliptin, demonstrate high selectivity for DPP-4 compared to other dipeptidyl peptidase
enzymes.[1]

Table 1: In Vitro DPP-4 Inhibition

Compound Potency (Ki)

Saxagliptin 0.6-1.3 nM[16]

| 5-hydroxy saxagliptin | Approximately 50% as potent as saxagliptin[13][14] |

Animal Models

The efficacy of saxagliptin was evaluated in various animal models of type 2 diabetes. In
Zucker (fa/fa) rats, saxagliptin demonstrated potent and durable glucose-lowering effects.[2][4]
Studies in high-fat diet/streptozotocin-induced diabetic rats showed that a 12-week treatment
with saxagliptin (1 mg/kg) significantly improved the pancreas's insulin secretion capacity and
increased the ratio of (-cell to a-cell areas.[16] In a murine model of dilated cardiomyopathy,
saxagliptin improved oral glucose tolerance.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

An oral glucose tolerance test was performed on age-matched female TG9 mice following a 5-
hour fast. A baseline blood sample was collected, after which the mice were administered a 2
gm/kg glucose load via oral gavage. Blood samples were then collected at various time points
(e.g., 15, 30, 60, 90, and 120 minutes) to measure glucose concentrations. The area under the
curve (AUC) for glucose from 0 to 120 minutes was calculated to assess glucose tolerance.

Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats, dogs, and monkeys. Saxagliptin was found
to be rapidly absorbed with good bioavailability (50-75%) across these species.[17] The plasma
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clearance was higher in rats compared to dogs and monkeys.[17] The plasma elimination half-
life ranged from 2.1 to 4.4 hours.[17] A significant circulating and pharmacologically active
hydroxylated metabolite, M2 (5-hydroxy saxagliptin), was identified.[17] The volume of
distribution indicated extravascular distribution, and in vitro serum protein binding was low
(£30%) in all species tested.[17]

Table 2: Preclinical Pharmacokinetic Parameters of Saxagliptin

o Volume of
) . o Plasma Elimination L

Species Bioavailability . Distribution

Clearance Half-life (t%%)

(vd)

115 1.3-5.2
Rats 50-75%[17] . 2.1-4.4 h[17]

ml/min/kg[17] L/kg[17]
Dogs 50-75%][17] 9.3 ml/min/kg[17] 2.1-4.4 h[17] 1.3-5.2 L/kg[17]

| Monkeys | 50-75%][17] | 14.5 mli/min/kg[17] | 2.1-4.4 h[17] | 1.3-5.2 L/kg[17] |

Clinical Development
Pharmacokinetics and Pharmacodynamics in Humans

In humans, saxagliptin is rapidly absorbed after oral administration and can be taken with or
without food.[1][10] The pharmacokinetics are similar in healthy subjects and patients with type
2 diabetes.[14] Metabolism is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) to its
active metabolite, 5-hydroxy saxagliptin, which is about half as potent as the parent
compound.[1][13][14] Elimination occurs through both renal and hepatic clearance.[1] The half-
life of plasma DPP-4 inhibition with a 5 mg dose is approximately 27 hours, supporting a once-
daily dosing regimen.[1]

Table 3: Human Pharmacokinetic Parameters of Saxagliptin (5 mg dose)
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Parameter Saxagliptin 5-hydroxy saxagliptin
Time to Peak (Tmax) 2 hours[13] 4 hours[13]

Elimination Half-life (t¥%) 2.5 hours[13] 3.1 hours[13]

Mean Plasma AUC 78 ngeh/mL[14] 214 ngeh/mL[14]

Mean Plasma Cmax 24 ng/mL[14] 47 ng/mL[14]

Protein Binding Negligible[13] Negligible

| Excretion | Urine (75%), Feces (22%)[13] | |

Dose adjustments are recommended for patients with moderate to severe renal impairment
and when co-administered with strong CYP3A4/5 inhibitors.[1][10]

Clinical Efficacy and Safety

The clinical development program for saxagliptin included numerous Phase 2 and 3 trials
evaluating its efficacy and safety as both monotherapy and in combination with other common
oral antidiabetic agents like metformin, sulfonylureas (glyburide), and thiazolidinediones
(TZDs).[15][18]

Across these trials, saxagliptin demonstrated statistically significant and clinically meaningful
improvements in glycemic control.[18][19] A meta-analysis of 14 Phase 2 and 3 trials showed
that saxagliptin 5 mg/day provided a mean reduction in HbAlc of -0.55% compared to control.
[20][21] It also effectively lowered fasting plasma glucose (FPG) and postprandial glucose
(PPG).[10][18] The therapy was generally well-tolerated, with a low risk of hypoglycemia and a
neutral effect on body weight and lipids.[10][18][22] The most common adverse events reported
were upper respiratory tract infection, urinary tract infection, and headache.[10][15]

Table 4. Summary of Placebo-Corrected HbAlc Reductions in Phase 3 Trials (24 weeks)
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Therapy Saxagliptin Dose Mean HbAlc Reduction
Monotherapy 5 mg -0.6%[138]

Add-on to Metformin 5mg -0.8%][18]

Add-on to Glyburide 5mg -0.7%[18]

| Add-on to TZD | 5 mg | -0.6%[18] |

Pre-clinical Clinical Trials Post-marketing

T Phase | Phase II Phase 11 Cardiovascular e — Phase IV
(Em‘cac sfetyy [| | (PI/PD, Safety || (Doseranging, || (Pivotal Efficacy & Safety, || Outcome Trial |- g(FD AWELEZ) | (Post-marketing
y, Safety in Healthy Volunteers) Efficacy in Patients) Monotherapy & Combination) (SAVOR-TIMI 53) 2 Surveillance)

In Vitro Studies
(Potency, Selectivity)

Click to download full resolution via product page

Figure 3: Clinical development workflow for Saxagliptin.

Cardiovascular Outcome Trial: SAVOR-TIMI 53

To assess the long-term cardiovascular safety of saxagliptin, the Saxagliptin Assessment of
Vascular Outcomes Recorded in Patients with Diabetes Mellitus—Thrombolysis in Myocardial
Infarction 53 (SAVOR-TIMI 53) trial was conducted.[23][24][25] This large, randomized, double-
blind, placebo-controlled trial enrolled 16,492 patients with type 2 diabetes who had either a
history of cardiovascular disease or multiple risk factors.[24][26]

The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction,
or nonfatal ischemic stroke.[24] Over a median follow-up of 2.1 years, saxagliptin met the
primary safety objective of non-inferiority compared to placebo.[26] However, the trial did not
demonstrate superiority in reducing the rate of ischemic events.[19] An unexpected finding was
a statistically significant increase in the rate of hospitalization for heart failure in the saxagliptin
group (3.5%) compared to the placebo group (2.8%).[19][26]

Conclusion
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The development of saxagliptin (BMS-477118) represents a successful application of
structure-activity relationship-driven drug design. From its origins in a series of B-quaternary
amino acid-linked compounds, strategic chemical modifications led to a potent, selective, and
long-acting DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin
system, provides effective glycemic control with a low intrinsic risk of hypoglycemia and weight
gain. Extensive clinical trials have established its efficacy and general safety profile, both as a
monotherapy and in combination with other antidiabetic agents. While the SAVOR-TIMI 53 trial
confirmed its overall cardiovascular safety regarding ischemic events, it also raised a concern
about an increased risk of hospitalization for heart failure, a finding that warrants consideration
in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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